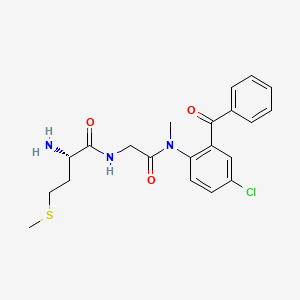

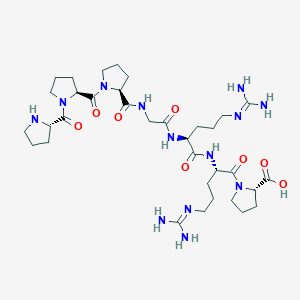

Glycinamide, L-methionyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

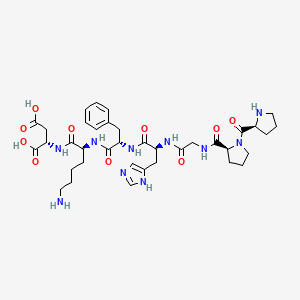

Le Glycinamide, L-méthionyl-N-(2-benzoyl-4-chlorophényl)-N-méthyl- est un composé synthétique qui a suscité l’intérêt dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Ce composé est caractérisé par la présence de groupes glycinamide, méthionyl, benzoyl et chlorophényl, qui contribuent à ses propriétés distinctes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Glycinamide, L-méthionyl-N-(2-benzoyl-4-chlorophényl)-N-méthyl- implique généralement plusieurs étapes, notamment la protection et la déprotection des groupes fonctionnels, les réactions de couplage et les processus de purification. Les réactifs courants utilisés dans la synthèse peuvent inclure des agents de protection, des réactifs de couplage comme l’EDCI ou le DCC, et des solvants comme le DMF ou le DCM. Les conditions de réaction impliquent souvent des températures contrôlées, des ajustements de pH et des atmosphères inertes pour garantir le rendement et la pureté souhaités du produit.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l’adaptation à grande échelle des méthodes de synthèse en laboratoire, l’optimisation des conditions de réaction pour une production à grande échelle et la mise en œuvre de techniques de purification telles que la cristallisation ou la chromatographie. Des mesures de contrôle qualité seraient essentielles pour garantir la cohérence et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le Glycinamide, L-méthionyl-N-(2-benzoyl-4-chlorophényl)-N-méthyl- peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut impliquer la conversion de groupes méthionyl en sulfoxydes ou en sulfones.

Réduction : Les réactions de réduction pourraient cibler le groupe benzoyl, le convertissant potentiellement en alcool benzylique.

Substitution : Le groupe chlorophényl peut subir des réactions de substitution nucléophile, où l’atome de chlore est remplacé par d’autres nucléophiles.

Réactifs et conditions courants

Les réactifs courants pour ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque, des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium, et des nucléophiles comme les amines ou les thiols. Les conditions de réaction varient en fonction de la transformation souhaitée, nécessitant souvent des températures, des solvants et des catalyseurs spécifiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendraient des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation du groupe méthionyl pourrait donner du méthionine sulfoxyde, tandis que la réduction du groupe benzoyl pourrait produire des dérivés d’alcool benzylique.

Applications de la recherche scientifique

Chimie : Il peut être utilisé comme élément constitutif pour synthétiser des molécules plus complexes ou comme réactif en synthèse organique.

Biologie : Le composé peut servir de sonde ou d’inhibiteur dans les tests biochimiques, contribuant ainsi à élucider les voies biologiques.

Médecine : Des applications thérapeutiques potentielles pourraient inclure une action en tant que candidat médicament pour cibler des maladies ou des affections spécifiques.

Industrie : Il pourrait être utilisé dans le développement de nouveaux matériaux ou comme intermédiaire dans la production de produits pharmaceutiques.

Applications De Recherche Scientifique

Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

Biology: The compound may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways.

Medicine: Potential therapeutic applications could include acting as a drug candidate for targeting specific diseases or conditions.

Industry: It might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mécanisme D'action

Le mécanisme par lequel le Glycinamide, L-méthionyl-N-(2-benzoyl-4-chlorophényl)-N-méthyl- exerce ses effets dépendrait de ses interactions spécifiques avec les cibles moléculaires. Il pourrait s’agir de la liaison à des enzymes, des récepteurs ou d’autres protéines, modulant ainsi leur activité. Les voies impliquées pourraient inclure la transduction du signal, les processus métaboliques ou la régulation de l’expression des gènes.

Comparaison Avec Des Composés Similaires

Composés similaires

Des composés similaires au Glycinamide, L-méthionyl-N-(2-benzoyl-4-chlorophényl)-N-méthyl- pourraient inclure d’autres dérivés de la glycinamide, des peptides contenant de la méthionine ou des composés substitués par du benzoyl.

Unicité

Ce qui distingue ce composé, c’est sa combinaison unique de groupes fonctionnels, qui peuvent conférer une réactivité chimique et une activité biologique distinctes. Cette unicité pourrait en faire un outil précieux dans la recherche et le développement dans diverses disciplines scientifiques.

Propriétés

Numéro CAS |

143567-53-7 |

|---|---|

Formule moléculaire |

C21H24ClN3O3S |

Poids moléculaire |

434.0 g/mol |

Nom IUPAC |

(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]-4-methylsulfanylbutanamide |

InChI |

InChI=1S/C21H24ClN3O3S/c1-25(19(26)13-24-21(28)17(23)10-11-29-2)18-9-8-15(22)12-16(18)20(27)14-6-4-3-5-7-14/h3-9,12,17H,10-11,13,23H2,1-2H3,(H,24,28)/t17-/m0/s1 |

Clé InChI |

ODUOKDBXJIQEJW-KRWDZBQOSA-N |

SMILES isomérique |

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCSC)N |

SMILES canonique |

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCSC)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)

![Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester](/img/structure/B12555315.png)

![{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate](/img/structure/B12555329.png)

![[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid](/img/structure/B12555356.png)

![7-[(Tridecan-7-yl)peroxy]tridecane](/img/structure/B12555375.png)